6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid

概要

説明

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is a chemical compound that features a nicotinic acid moiety substituted with a 2-methyl-1H-imidazole group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid typically involves the reaction of 2-methylimidazole with nicotinic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the imidazole-nicotinic acid bond. The reaction is often carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like triethylamine to deprotonate the nicotinic acid and promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or nicotinic acid moieties.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the imidazole ring.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Nicotinic Acetylcholine Receptor Modulation

The compound has been studied for its role in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. Research indicates that ligands targeting these receptors can enhance cognitive function and exhibit neuroprotective effects. The ability of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid to act as an allosteric modulator may offer therapeutic potential in treating cognitive deficits associated with these conditions .

1.2 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Coordination Chemistry Applications

2.1 Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound serves as a versatile ligand in the construction of coordination polymers and MOFs. Its imidazole and nicotinic moieties allow for diverse coordination modes, facilitating the synthesis of materials with unique structural and functional properties. These materials have potential applications in catalysis, gas storage, and separation technologies .

2.2 Crystal Structure Analysis

Single crystal X-ray diffraction studies have revealed the structural characteristics of coordination complexes formed with this compound. These studies provide insights into the geometry and bonding interactions within these complexes, which are crucial for understanding their properties and potential applications .

Antimicrobial Efficacy Study (2024)

| Objective | To assess the efficacy of this compound against bacterial strains |

|---|---|

| Method | Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) |

| Findings | Significant inhibition observed against Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) |

Neuroprotective Effects Study (2023)

| Objective | To evaluate the effects of this compound on cognitive function in animal models |

|---|---|

| Method | Behavioral tests in mice treated with the compound |

| Findings | Improvement in memory retention and learning abilities observed, indicating potential for cognitive enhancement |

Coordination Polymer Synthesis Study (2022)

| Objective | To synthesize coordination polymers using this compound as a ligand |

|---|---|

| Method | Hydrothermal synthesis followed by characterization using X-ray diffraction |

| Findings | Successful formation of a one-dimensional chain structure with promising properties for gas adsorption |

作用機序

The mechanism of action of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, modulating cellular signaling pathways.

類似化合物との比較

Similar Compounds

6-(1H-Imidazol-1-yl)nicotinic acid: Similar structure but without the methyl group on the imidazole ring.

2-Methylnicotinic acid imidazolide: Another derivative with different functional groups attached to the nicotinic acid moiety.

Uniqueness

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

生物活性

6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is a derivative of nicotinic acid, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and antifungal therapies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

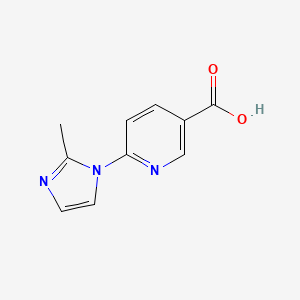

The structural formula of this compound can be represented as follows:

The compound features a nicotinic acid backbone with a 2-methyl-1H-imidazole group attached at the 6-position, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays revealed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound demonstrated a strong inhibitory effect against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis and metabolic pathways. Molecular docking studies have shown that this compound can effectively bind to penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), which are critical for bacterial growth and survival .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of various derivatives, including this compound. The results indicated that this compound exhibited a notable antifungal effect against Candida albicans, with an MIC comparable to standard antifungal agents .

Synthesis and Evaluation

The synthesis of this compound involved the reaction of nicotinic acid with a suitable imidazole derivative under controlled conditions. Following synthesis, biological evaluations were conducted to assess its antimicrobial activity across several strains, revealing promising results .

Table 2: Summary of Biological Evaluations

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Antibacterial | Strong inhibition against E. coli (30 mm zone of inhibition) |

| Antifungal | Moderate inhibition against C. albicans (29 mm zone of inhibition) |

特性

IUPAC Name |

6-(2-methylimidazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOXJBFYYOMBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。